molecular formula C12H15NO4 B7965484 2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid

2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid

Cat. No.: B7965484
M. Wt: 237.25 g/mol
InChI Key: PFPPGLZXDDFWGF-UHFFFAOYSA-N
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Description

2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid is an organic compound that belongs to the class of amino acids It features a benzo[1,3]dioxole ring substituted with two methyl groups at the 2-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dimethyl groups in 2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. These modifications can influence its reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

2-amino-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2)16-9-4-3-7(6-10(9)17-12)5-8(13)11(14)15/h3-4,6,8H,5,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPPGLZXDDFWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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